molecular formula C27H32N6O3S B2874055 N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-82-2

N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2874055
CAS RN: 1111210-82-2
M. Wt: 520.65
InChI Key:
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They have a significant effect on the process of discovering new structures for pharmaceutical applications .


Synthesis Analysis

The synthesis of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

The authors proposed that the use of base assists the synthesis of an intermediate due to the reaction between the NH group in C2 of 3-amino-1,2,4-triazole and active carbon of dimethyl acetylenedicarboxylate .


Physical And Chemical Properties Analysis

1,2,4-Triazoles, especially with unique structure and properties, have usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • The synthesis and structural analysis of [1,2,4]triazoloquinazolinium betaines have been explored, demonstrating the chemical versatility and potential of triazoloquinazoline derivatives in producing complex molecular structures, which could be foundational for developing new compounds with specific biological activities (Crabb et al., 1999).

Potential Biological Activity

  • Research into the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides has utilized computer modeling to predict their biological activities, highlighting the importance of these compounds in therapeutic applications, particularly in antineurotic activity and potential treatment for male reproductive and erectile dysfunction (Danylchenko et al., 2016).

Antimicrobial Activity

  • A series of novel triazole-carboxamides, including compounds structurally related to triazoloquinazolines, have been synthesized and shown to possess antimicrobial properties against various pathogens, suggesting the potential for triazoloquinazoline derivatives in antimicrobial drug development (Pokhodylo et al., 2021).

Synthesis and Reactivity

  • The reactivity of anthranilamide with isocyanates, leading to the formation of dihydro-oxazolo and oxazino quinazolinones, provides insights into synthetic pathways that could be relevant for the design and synthesis of quinazoline derivatives, including the compound of interest (Chern et al., 1988).

Anticancer Activity

  • The design and synthesis of triazoloquinoline derivatives have been targeted for anticancer activity, illustrating the therapeutic potential of this chemical framework in oncology. Specifically, urea derivatives linked to triazoloquinoline have shown significant cytotoxicity against human cancer cell lines (Reddy et al., 2015).

properties

IUPAC Name

1-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3S/c1-16(2)13-28-24(35)19-9-10-21-22(12-19)33-26(32(25(21)36)14-17(3)4)30-31-27(33)37-15-23(34)29-20-8-6-7-18(5)11-20/h6-12,16-17H,13-15H2,1-5H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOJEQBNBWYHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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